molecular formula C8H8ClNS B2673955 6-chloro-3,4-dihydro-2H-1,4-benzothiazine CAS No. 89979-18-0

6-chloro-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B2673955
CAS No.: 89979-18-0
M. Wt: 185.67
InChI Key: MQJYQSKAJAUCJD-UHFFFAOYSA-N
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Description

6-chloro-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound with the molecular formula C8H8ClNS . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . One approach is based on the Meerwein radical arylation of acrylonitrile, which provides only racemic products . Another approach implies the intramolecular C-alkylation of N-carbalkoxymethylbenzenesulfonamide, which could only be enantioselective in the case of chiral supporting groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazine ring, which is a bicyclic system consisting of a benzene ring fused to a thiazine ring . The compound has a chlorine atom attached to the benzene ring .


Chemical Reactions Analysis

This compound has been used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 185.68 . The compound has a melting point of 110-111°C .

Scientific Research Applications

Clinical Impact on Electrolyte Excretion

The derivative hydrochlorothiazide, a 6-chloro-3,4-dihydro-2H-1,4-benzothiazine compound, has been studied for its effects on renal excretion of electrolytes and free water. Initial investigations revealed that it significantly increases the renal excretion of sodium, potassium, and chloride, showcasing its potency in modifying electrolyte transport (Januszewicz et al., 1959).

Metabolism and Radioactive Tracing

Studies utilizing chlorothiazide tagged with radioactive carbon in humans have explored its metabolism, revealing that chlorothiazide is not extensively metabolized and is rapidly excreted. This research has provided insight into the drug's behavior in the human body, enhancing understanding of its pharmacokinetics (Brettell et al., 1960).

High-pressure Structural Studies

Research has also delved into the structural dynamics of chlorothiazide under high-pressure conditions. These studies have identified an isosymmetric phase transition, contributing to the understanding of its physical and chemical stability, which is crucial for pharmaceutical applications (Oswald et al., 2010).

Mechanism of Action

While the specific mechanism of action of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine is not mentioned in the retrieved documents, compounds with a similar benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Safety and Hazards

The safety information for 6-chloro-3,4-dihydro-2H-1,4-benzothiazine indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJYQSKAJAUCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-18-0
Record name 6-chloro-3,4-dihydro-2H-1,4-benzothiazine
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